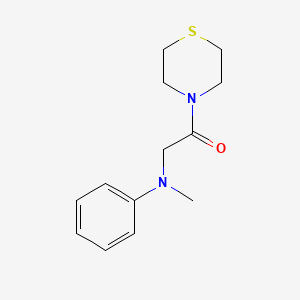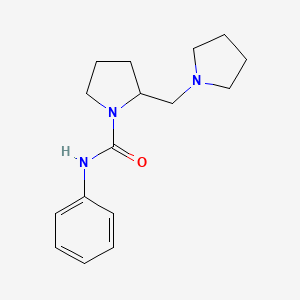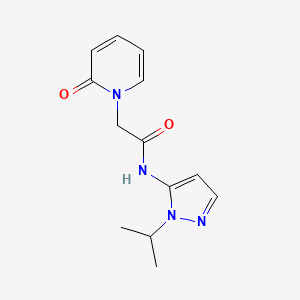
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone, also known as IPPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IPPM is a synthetic compound that is structurally similar to other psychoactive substances, such as cathinones and amphetamines. However, IPPM has unique properties that make it a promising tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters in the brain. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can alter neuronal signaling and behavior.
Biochemical and Physiological Effects
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and altered dopamine and serotonin signaling. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its selectivity for monoamine transporters, which allows for the study of specific neurotransmitter systems. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has a relatively low toxicity profile, which makes it a safer alternative to other psychoactive substances. However, one limitation of using Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research involving Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone. One potential area of study is the development of new psychoactive substances based on the structure of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone, which could have unique properties and applications. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone could be used to study the effects of psychoactive substances on various disease states, such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone and its potential therapeutic applications.
Synthesis Methods
The synthesis of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone involves several steps, including the reaction of 3-phenylpyrrolidine with imidazole-1-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been used in various scientific studies to investigate its potential applications in neuroscience, pharmacology, and toxicology. For example, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, in the brain. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been used to study the effects of psychoactive substances on behavior and cognition.
properties
IUPAC Name |
imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-9-7-15-11-17)16-8-6-13(10-16)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQCUQFLASVONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)

![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)




![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)
